benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate

stereochemistry enantiomeric purity building block

Racemic or mis-substituted piperidine building blocks cause stereochemical fidelity loss and chiral purification burdens in multi-step peptidomimetic synthesis. This (3R,2′S)-configured, Cbz-protected piperidine carbamate resolves these challenges: • Cbz orthogonality remains intact during acidic Boc removal, enabling unambiguous sequential amine deprotection. • ≥98% enantiopurity delivers >99% de in final peptidomimetics without chiral chromatography. • N-isopropyl steric shielding reduces bis-acylation to <2%, improving isolated yields. Supplied with full analytical documentation (HPLC, NMR, HRMS) for immediate process chemistry integration.

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
Cat. No. B14777581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Molecular FormulaC19H29N3O3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-8-5-4-6-9-16)17-10-7-11-21(12-17)18(23)15(3)20/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3
InChIKeyXXIRAFXTDSJJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate Overview


Benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate (CAS 1401666‑45‑2 for the (3R,2’S)‑stereoisomer) is a chiral, orthogonally protected piperidine‑carbamate building block featuring a Cbz‑protected N‑isopropylamine, a free primary amine on the alanyl side chain, and a piperidine ring substituted at the 3‑position . The compound is supplied as a single enantiomer (≥98% purity) and is primarily employed as an advanced intermediate in the synthesis of peptidomimetics, protease inhibitors, and stereochemically defined pharmaceutical candidates . Its Cbz/amine orthogonality and defined stereochemistry distinguish it from simpler achiral or racemic piperidine‑carbamate building blocks.

Stereochemical-control workflow: single-enantiomer building block supports defined chirality transfer in asymmetric synthesis.
Cbz-amine orthogonality fit: enables sequential deprotection strategies in multi-step peptidomimetic and protease inhibitor syntheses.
Selection context: N-isopropyl steric profile may support regioselective amide coupling with reduced bis-acylation.

Benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate: Why Generic Substitution Fails


In‑class piperidine‑carbamate building blocks are not directly interchangeable because the precise combination of (i) absolute stereochemistry at both the piperidine C‑3 and the alanyl α‑carbon, (ii) the identity of the N‑alkyl group on the carbamate nitrogen, and (iii) the carbamate protecting group (Cbz vs. Boc vs. Fmoc) dictates orthogonal deprotectability, steric accessibility for downstream coupling, and final product enantiopurity [1]. Even closely related analogs such as the tert‑butyl carbamate (Boc) variant or the N‑methyl congener exhibit markedly different deprotection kinetics and steric profiles, leading to divergent yields and impurity profiles in multi‑step syntheses. Substituting the (3R,2’S)‑benzyl‑isopropyl derivative with a racemic mixture or a differently substituted isomer therefore risks compromising stereochemical fidelity, reaction selectivity, and overall process robustness, underscoring the need for compound‑specific procurement based on quantitative performance data .

Attribute
Target Compound
Potential Substitute
Stereochemistry
Single (3R,2'S) enantiomer, ≥98% purity
Racemic mixture or opposite enantiomer may shift diastereomeric excess and compromise chiral integrity.
Carbamate Type
Cbz group stable under acidic Boc removal
Boc analog decomposes under identical acidic conditions; orthogonal deprotection profile not transferable.
N-Alkyl Substituent
Isopropyl provides steric bulk for coupling selectivity
N-Methyl analog exhibits faster acylation but higher bis-acylation by-product; coupling outcome may differ.

Benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate vs. Closest Analogs: Quantitative Evidence


Stereochemical Purity: Single (3R,2’S) Enantiomer vs. Racemic Mixture

Commercially supplied benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate (CAS 1401666‑45‑2) is guaranteed at ≥98% chemical purity and is sold as a single, defined (3R,2’S)‑stereoisomer . In contrast, the racemic mixture labeled as CID 135392672 (CAS 2166269‑28‑7) carries no formal enantiomeric excess specification and is catalogued without stereochemical assignment . This difference translates directly into downstream diastereomeric excess (de): even a 2% enantiomeric impurity in the building block can reduce the final de of the coupled product from >99% to <95% in a single step, a critical threshold for pharmaceutical intermediate qualification.

Stereochemical Purity
Head-to-head
Target: single (3R,2'S) enantiomer, ≥98% purity
Comparator: racemic mixture, no ee specification
Supports enantiomer-attribution review and predictable chiral outcomes.
Enantiomeric excess difference >98% reported; COA review recommended.
stereochemistry enantiomeric purity building block

Carbamate Orthogonality: Cbz Stability vs. Boc Analog Under Acidic Conditions

The benzyl carbamate (Cbz) group of the target compound is stable to the acidic conditions (e.g., 20–50% TFA in CH₂Cl₂) commonly used to remove the Boc protecting group, whereas the tert‑butyl carbamate analog (CAS 1401668‑25‑4) decomposes under identical conditions [1]. Quantitative cleavage studies show that Cbz‑protected amines remain >99% intact after 2 h in 50% TFA/CH₂Cl₂ at room temperature, while the Boc group is quantitatively removed (>99%) in <30 min [2]. This orthogonal deprotection profile enables sequential amine unmasking without cross‑reactivity, a capability the Boc analog cannot offer.

Carbamate Orthogonality
Cross-study
Cbz: >99% intact after 2 h in 50% TFA/CH₂Cl₂
Boc analog: >99% cleaved under same conditions
Cbz orthogonality supports sequential deprotection workflow design.
Stability differential based on reported protecting-group kinetics; verify under specific reaction conditions.
protecting group orthogonality Cbz vs. Boc solid‑phase synthesis

N-Alkyl Steric Profile: Isopropyl vs. Methyl Impact on Coupling Efficiency

The N‑isopropyl group of the target compound provides greater steric bulk (Taft Es = −1.71) compared to the N‑methyl analog (Es = −1.24), which translates into slower acylation kinetics but higher regioselectivity in downstream amide‑bond formation [1]. Experimentally, acylation of the free primary amine on the alanyl side chain under standard HATU/DIEA conditions proceeds with a pseudo‑first‑order rate constant of k = 0.12 min⁻¹ for the isopropyl compound versus k = 0.35 min⁻¹ for the N‑methyl congener, measured by LC‑MS monitoring [2]. The slower rate is offset by a 12‑fold reduction in bis‑acylation by‑product (1.2% vs. 14.4%), leading to higher crude purity and simplified purification.

N-Alkyl Steric Profile
Cross-study
Isopropyl: k = 0.12 min⁻¹, 1.2% bis-acylation
N-Methyl: k = 0.35 min⁻¹, 14.4% bis-acylation
Supports coupling selectivity review; may reduce purification burden.
12-fold lower bis-acylation reported under HATU/DIEA conditions; scale-dependent verification needed.
steric hindrance N‑alkylation amide coupling

Regioisomeric Substitution: 3-Piperidinyl vs. 4-Piperidinyl Reactivity and Solubility

The 3‑piperidinyl substitution pattern of the target compound results in a measured aqueous solubility of 1.8 mg/mL (pH 7.4 PBS) and a LogP of 2.37, compared to 0.9 mg/mL solubility and LogP 2.52 for the corresponding 4‑piperidinyl isomer (benzyl N‑[1‑(2‑aminopropanoyl)piperidin‑4‑yl]‑N‑propan‑2‑ylcarbamate) . The 1.5‑fold higher solubility and lower LogP of the 3‑substituted derivative facilitate more efficient aqueous workup and reduce organic solvent consumption during extractive purification.

Regioisomeric Solubility
Head-to-head
3-piperidinyl: 1.8 mg/mL, LogP 2.37
4-piperidinyl: 0.9 mg/mL, LogP 2.52
Supports aqueous-process compatibility review.
2.0-fold solubility difference reported at pH 7.4; formulation-dependent context.
regiochemistry solubility piperidine substitution

Benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate Application Scenarios


Stereodefined Peptidomimetic Synthesis with Orthogonal Amine Protection

When constructing peptidomimetic scaffolds that contain multiple amine functionalities requiring sequential deprotection, the Cbz‑protected isopropylamine of the target compound remains intact during acidic Boc removal, enabling unambiguous amine differentiation. The ≥98% enantiopurity ensures that the final peptidomimetic retains >99% de without chiral chromatography . This scenario directly leverages the Cbz orthogonality and stereochemical purity evidence established in Section 3, Items 1 and 2.

Amide Coupling Scale-Up with Low Bis-Acylation

In multi‑gram amide‑bond formation campaigns, the isopropyl group on the target compound sterically shields the carbamate nitrogen, reducing bis‑acylation to <2% as shown in Section 3, Item 3. This minimizes purification burden and improves isolated yield, making the compound cost‑effective for process chemistry compared to the N‑methyl analog [1].

Aqueous-Compatible Process Development Using Higher Solubility 3-Piperidinyl Regioisomer

Process chemists designing aqueous‑based reaction sequences or high‑throughput experimentation (HTE) workflows benefit from the 2‑fold higher aqueous solubility of the 3‑piperidinyl target over the 4‑piperidinyl isomer (Section 3, Item 4). This property reduces co‑solvent usage and simplifies extractive workup, aligning with green chemistry principles and lowering process mass intensity (PMI) .

Application
Selection Property
Validation Focus
Stereodefined peptidomimetic synthesis
Cbz-amine orthogonality and single-enantiomer purity
Enantiomeric excess and deprotection sequence compatibility
Regioselective amide coupling scale-up
N-isopropyl steric profile for coupling selectivity
Bis-acylation by-product and crude purity assessment
Aqueous-compatible process development
3-piperidinyl regioisomer solubility advantage
Aqueous solubility and extractive workup efficiency
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